molecular formula C11H12O4 B1250863 Pyrenocine D

Pyrenocine D

Cat. No. B1250863
M. Wt: 208.21 g/mol
InChI Key: CFTVNLCXUPFJDY-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrenocine D is a natural product found in Penicillium waksmanii with data available.

Scientific Research Applications

Antifungal, Antibacterial, and Algicidal Properties

Pyrenocines, including Pyrenocine D, have been studied for their antifungal, antibacterial, and algicidal properties. Research by Hussain et al. (2012) on pyrenocines J-M isolated from the endophytic fungus Phomopsis sp. revealed that some of these compounds, which are structurally related to Pyrenocine D, exhibit significant antifungal, antibacterial, and algicidal activities (Hussain et al., 2012).

Cytotoxicity Against Cancer Cells

Pyrenocine A, closely related to Pyrenocine D, has been found to exhibit cytotoxicity against cancer cells. A study by Myobatake et al. (2019) showed that Pyrenocine A induced monopolar spindle formation in cancer cells, suggesting a potential novel anticancer mechanism (Myobatake et al., 2019).

Potential for Biofuel Production

In the context of biofuel production, the study of unicellular algae like Chlorella pyrenoidosa, which shares a similar name but is unrelated to Pyrenocine D, has been explored. Kothari et al. (2012) investigated the use of Chlorella pyrenoidosa for treating dairy wastewater and its potential for biofuel extraction (Kothari et al., 2012).

Anti-Inflammatory Properties

Pyrenocine A has demonstrated anti-inflammatory activity. Toledo et al. (2014) characterized the anti-inflammatory properties of Pyrenocine A, which was able to suppress activation of macrophages and inhibit nitrite production and the synthesis of inflammatory cytokines (Toledo et al., 2014).

properties

Product Name

Pyrenocine D

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(E)-2-(4-methoxy-2-methyl-6-oxopyran-3-yl)but-2-enal

InChI

InChI=1S/C11H12O4/c1-4-8(6-12)11-7(2)15-10(13)5-9(11)14-3/h4-6H,1-3H3/b8-4-

InChI Key

CFTVNLCXUPFJDY-YWEYNIOJSA-N

Isomeric SMILES

C/C=C(/C=O)\C1=C(OC(=O)C=C1OC)C

Canonical SMILES

CC=C(C=O)C1=C(OC(=O)C=C1OC)C

synonyms

pyrenocine D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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